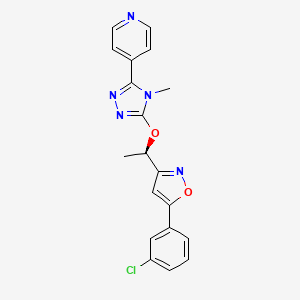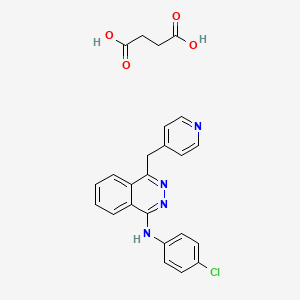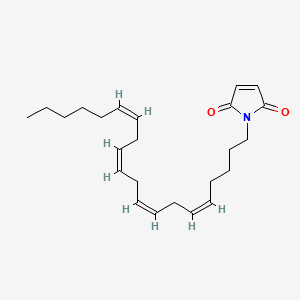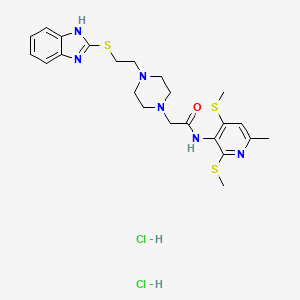
K-604 dihydrochloride
Übersicht
Beschreibung
K-604 dihydrochloride is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1). This enzyme plays a crucial role in the formation of cholesterol esters in macrophages, which are implicated in the development of atherosclerosis. This compound has shown significant potential in reducing cholesterol esterification and promoting cholesterol efflux, making it a valuable compound in cardiovascular research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of K-604 dihydrochloride involves multiple steps, including the formation of the benzimidazole moiety and its subsequent attachment to a piperazine ring. The key steps include:
Formation of Benzimidazole: This involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base to form benzimidazole.
Attachment to Piperazine: The benzimidazole derivative is then reacted with a piperazine derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and pH.
Purification: Employing techniques like crystallization and chromatography to achieve the desired purity levels
Analyse Chemischer Reaktionen
Arten von Reaktionen: K-604-Dihydrochlorid unterliegt hauptsächlich:
Substitutionsreaktionen: Dabei werden funktionelle Gruppen innerhalb des Moleküls ausgetauscht.
Oxidations- und Reduktionsreaktionen: Modifizierung des Oxidationszustands der Verbindung.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise nukleophile oder elektrophile Reagenzien unter milden bis moderaten Bedingungen.
Oxidationsreaktionen: Oftmals werden Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.
Reduktionsreaktionen: Verwenden von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von K-604-Dihydrochlorid, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
K-604-Dihydrochlorid findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug verwendet, um die Hemmung von ACAT-1 und ihre Auswirkungen auf den Cholesterinstoffwechsel zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation des Cholesterinspiegels in Makrophagen und sein Potenzial zur Behandlung von Atherosklerose.
Medizin: Erforscht für sein therapeutisches Potenzial bei kardiovaskulären Erkrankungen, insbesondere bei der Reduzierung der Plaquebildung in Arterien.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Cholesterinstoffwechsel und die kardiovaskuläre Gesundheit abzielen
5. Wirkmechanismus
K-604-Dihydrochlorid entfaltet seine Wirkung, indem es selektiv ACAT-1 hemmt, ein Enzym, das für die Veresterung von Cholesterin in Makrophagen verantwortlich ist. Diese Hemmung führt zu:
Reduzierte Cholesterinesterifizierung: Verringert die Bildung von Cholesterinestern.
Erhöhter Cholesterinausstrom: Fördert die Entfernung von Cholesterin aus Makrophagen.
Modulation der Plaquebildung: Veränderung des Phänotyps von atherosklerotischen Plaques durch Erhöhung der Kollagenproduktion und Verringerung des Makrophagengehalts
Ähnliche Verbindungen:
Pactimibe: Ein nicht-selektiver Inhibitor von ACAT-1 und ACAT-2, der den Cholesterinspiegel im Plasma senkt, aber keinen Einfluss auf die Zusammensetzung der Plaques hat.
Avasimibe: Ein weiterer ACAT-Inhibitor mit breiterer Aktivität, aber geringerer Selektivität im Vergleich zu K-604-Dihydrochlorid.
Einzigartigkeit von K-604-Dihydrochlorid: K-604-Dihydrochlorid ist einzigartig durch seine hohe Selektivität für ACAT-1 gegenüber ACAT-2, wodurch es effektiver bei der gezielten Beeinflussung des Cholesterinstoffwechsels in Makrophagen ist, ohne den Cholesterinspiegel im Plasma signifikant zu beeinflussen .
Wirkmechanismus
K-604 dihydrochloride exerts its effects by selectively inhibiting ACAT-1, an enzyme responsible for the esterification of cholesterol in macrophages. This inhibition leads to:
Reduced Cholesterol Esterification: Decreasing the formation of cholesterol esters.
Increased Cholesterol Efflux: Promoting the removal of cholesterol from macrophages.
Modulation of Plaque Formation: Altering the phenotype of atherosclerotic plaques by increasing collagen production and reducing macrophage content
Vergleich Mit ähnlichen Verbindungen
Pactimibe: A nonselective inhibitor of ACAT-1 and ACAT-2, which reduces plasma cholesterol levels but does not affect plaque composition.
Avasimibe: Another ACAT inhibitor with broader activity but less selectivity compared to K-604 dihydrochloride.
Uniqueness of this compound: this compound is unique due to its high selectivity for ACAT-1 over ACAT-2, making it more effective in targeting macrophage cholesterol metabolism without significantly affecting plasma cholesterol levels .
Eigenschaften
IUPAC Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWEGUBUYKTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1663731.png)
![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)
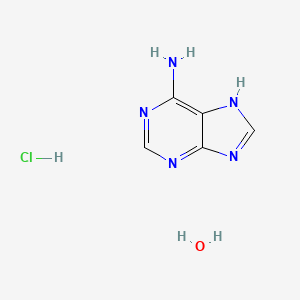

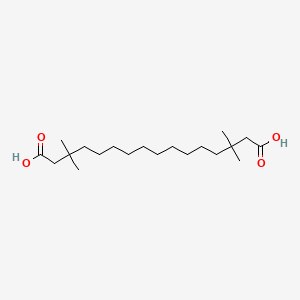
![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)
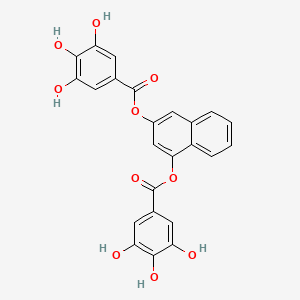
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)
